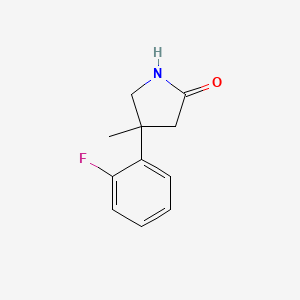

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one

Overview

Description

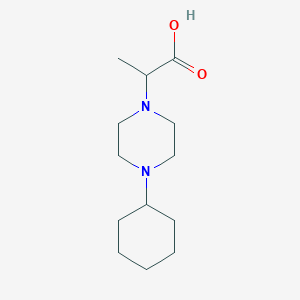

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one (4-FMPO) is an organic compound with a molecular formula of C10H13FO. This compound has been studied extensively in the scientific community due to its wide range of applications and potential uses. 4-FMPO is a versatile compound with a variety of synthesis methods and applications in the scientific field.

Scientific Research Applications

Synthon Applications in Medicinal Chemistry

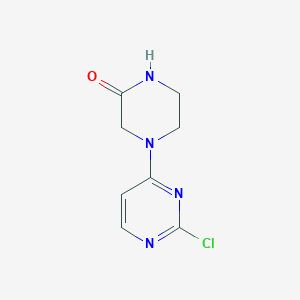

4-Fluoropyrrolidine derivatives, closely related to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a category of these derivatives, are synthesized through a double fluorination process and converted into various useful intermediates. These synthons significantly reduce the number of steps needed in synthesizing 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).

Conformationally Restricted Benzamide Analogues

2-Phenylpyrroles, structurally similar to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, have been synthesized as conformationally restricted analogues of benzamides and butyrophenones, which are significant in the development of antipsychotic drugs. These compounds maintain dopamine antagonistic activity and show potential as sodium-independent dopamine D-2 antagonists, useful as potential antipsychotics with low risk of inducing acute extrapyramidal side effects (van Wijngaarden et al., 1987).

Structural Studies in Crystallography

The study of compounds like (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, which have similarities in structure to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, contributes to understanding molecular configurations and interactions in crystallography. This knowledge is essential for developing new pharmaceuticals and materials (Butcher et al., 2007).

Research Chemical Characterizations

Similar compounds like 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine have been synthesized and characterized, indicating the importance of detailed analytical characterizations in the development of new psychoactive substances. Such studies are crucial for understanding the properties and potential applications of new compounds (Dybek et al., 2019).

Met Kinase Inhibitor Development

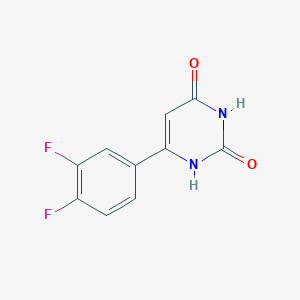

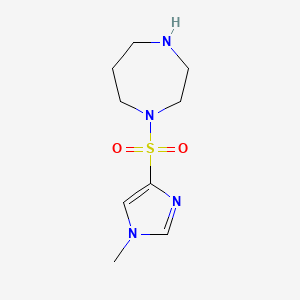

The development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound structurally related to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, demonstrates its potential in the design of selective and orally efficacious inhibitors of the Met kinase superfamily, which is significant in cancer treatment (Schroeder et al., 2009).

Mechanism of Action

- Specifically, Ataluren enables ribosomal readthrough of these defective mRNA sequences, allowing translation to continue beyond the premature stop codon .

- This readthrough mechanism restores the production of full-length, functional proteins in cells affected by nonsense mutations .

Target of Action

Mode of Action

Pharmacokinetics

- Ataluren is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, reaching target tissues. Ataluren undergoes hepatic metabolism. Elimination occurs primarily through urine and feces. Ataluren’s pharmacokinetic properties influence its bioavailability, affecting how much of the drug reaches the target tissues .

properties

IUPAC Name |

4-(2-fluorophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEVAJJTGRGFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)

![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)